molecular formula C11H13FO3 B13312290 2-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid

2-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B13312290
M. Wt: 212.22 g/mol
InChI Key: NXTRGCFPUKLXHU-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid is an organic compound with a unique structure that includes a fluorine atom and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated benzene derivatives as starting materials, which are then subjected to various reactions to introduce the methoxy group and the propanoic acid side chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures and pressures to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

2-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 2-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxycarbonylphenylboronic acid
  • 2-Fluoro-4-methoxyphenylboronic acid

Uniqueness

2-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups on the phenyl ring, along with the propanoic acid side chain, makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13FO3/c1-11(2,10(13)14)8-5-4-7(15-3)6-9(8)12/h4-6H,1-3H3,(H,13,14)

InChI Key

NXTRGCFPUKLXHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)OC)F)C(=O)O

Origin of Product

United States

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